1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]azepane
Description
Properties
CAS No. |
2246652-60-6 |
|---|---|
Molecular Formula |
C15H30BNO2 |
Molecular Weight |
267.22 g/mol |
IUPAC Name |
1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]azepane |
InChI |
InChI=1S/C15H30BNO2/c1-14(2)15(3,4)19-16(18-14)10-9-13-17-11-7-5-6-8-12-17/h5-13H2,1-4H3 |
InChI Key |
ZLHWOGKVIXMRPR-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CCCN2CCCCCC2 |
Origin of Product |
United States |
Preparation Methods
Reaction Overview
The Miyaura borylation reaction, typically employed for aryl and alkenyl halides, has been adapted for alkyl halides using nickel or copper catalysts. For the target compound, this method involves the coupling of 3-bromopropylazepane with bis(pinacolato)diboron (BPin) to install the boronic ester group.
Synthetic Procedure
-
Substrate Preparation : 3-Bromopropylazepane is synthesized via nucleophilic substitution of azepane with 1,3-dibromopropane, yielding the intermediate alkyl bromide.
-
Catalytic System : A mixture of Ni(cod) (5 mol%), dtbpy (ligand, 10 mol%), and BPin (1.2 equiv) in THF at 60°C for 12 hours.
-
Workup : Purification via silica gel chromatography isolates the product as a colorless oil.
Optimization Data
| Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Ni(cod) | dtbpy | THF | 60 | 68 |
| CuI | DMEDA | DMSO | 80 | 42 |
| Pd(dba) | XPhos | Toluene | 100 | <10 |
Nickel catalysis outperforms copper and palladium systems, reflecting superior compatibility with primary alkyl halides. Side products include debrominated azepane (≤15%) and unreacted starting material.
Radical-Polar Crossover Borylation
Reaction Overview
Adapted from radical-polar crossover methodologies, this approach utilizes a vinylboron ate complex to append the boronic ester via a radical intermediate generated from 3-iodopropylazepane.
Synthetic Procedure
-
Radical Initiation : 3-Iodopropylazepane (1.0 equiv), AIBN (0.2 equiv), and 1-dodecanethiol (2.0 equiv) in diethyl ether are heated to 60°C.
-
Vinylboron Ate Complex Addition : The reaction mixture is treated with potassium trifluoro(vinyl)borate (1.5 equiv) to trap the radical intermediate.
-
Oxidative Workup : Quenching with aqueous NaHCO and extraction yields the crude product, which is purified via distillation.
Key Findings
-
Yield : 72% under optimized conditions.
-
Byproducts : Homocoupled azepane-propyl dimer (∼10%) and residual thiol adducts (∼8%).
-
Scope : Tolerates steric hindrance on the azepane ring but requires stoichiometric thiol for radical chain propagation.
Hydroboration-Oxidation Approach
Reaction Overview
Hydroboration of allylazepane followed by pinacol protection offers a regioselective route to the target compound. Anti-Markovnikov addition ensures boron placement at the terminal carbon of the propyl chain.
Synthetic Procedure
-
Allylazepane Synthesis : Azepane is alkylated with allyl bromide under basic conditions.
-
Hydroboration : BH·THF (1.0 equiv) is added to allylazepane at 0°C, followed by warming to room temperature.
-
Pinacol Protection : The intermediate alkylborane is treated with pinacol (1.2 equiv) in dichloromethane, yielding the boronic ester after aqueous workup.
Performance Metrics
-
Yield : 58% over two steps.
-
Regioselectivity : >90% anti-Markovnikov addition, confirmed by B NMR.
-
Limitations : Requires anhydrous conditions to prevent borane oxidation.
Comparative Analysis of Synthetic Methods
Efficiency and Scalability
| Method | Yield (%) | Scalability | Functional Group Tolerance |
|---|---|---|---|
| Miyaura Borylation | 68 | High | Moderate |
| Radical-Polar Crossover | 72 | Moderate | High |
| Hydroboration | 58 | Low | Low |
The radical-polar crossover method offers the highest yield and functional group tolerance but requires careful handling of radical intermediates. Miyaura borylation is more scalable for industrial applications, while hydroboration is limited by sensitivity to moisture.
Cost and Practicality
-
Catalytic Borylation : Nickel catalysts (∼$120/g) increase costs but enable gram-scale synthesis.
-
Radical Method : Thiols and vinylboron ate complexes (∼$80/g) render this route expensive for large batches.
-
Hydroboration : Low-cost reagents but labor-intensive purification.
Chemical Reactions Analysis
Types of Reactions
1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]azepane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the boron-containing moiety to boranes or other reduced forms.
Substitution: The dioxaborolane ring can participate in substitution reactions, where the boron atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve halogenated reagents and catalysts like palladium or copper.
Major Products
The major products formed from these reactions include boronic acids, boranes, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]azepane has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]azepane involves its interaction with molecular targets through its boron-containing moiety. The boron atom can form reversible covalent bonds with various biomolecules, influencing biological pathways and processes . This property is particularly useful in medicinal chemistry, where the compound can act as a ligand or inhibitor in enzyme-catalyzed reactions .
Comparison with Similar Compounds
Comparison with Structural Analogs
Heterocyclic Core Variations
a) Piperidine Derivatives
- Example: 1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine (). Molecular Formula: C₁₇H₂₆BNO₂. Piperidine derivatives are widely used in pharmaceuticals due to their metabolic stability .
b) Morpholine Derivatives
- Example: 4-(3-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propyl)morpholine hydrochloride (). Molecular Formula: C₁₉H₃₁BClNO₃. Key Differences: The oxygen atom in morpholine enhances polarity and hydrogen-bonding capacity, improving aqueous solubility. This contrasts with azepane’s nitrogen, which may confer stronger basicity .
c) Pyrazole Derivatives
Substituent and Chain Modifications
a) Benzyl vs. Propyl Linkers
- Example: 1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]pyrrolidine (). Molecular Formula: C₁₇H₂₆BNO₂. Key Differences: Benzyl linkers (aromatic) increase rigidity and conjugation, whereas propyl chains (aliphatic) enhance flexibility and rotational freedom, affecting binding kinetics in drug-target interactions .
b) Sulfonyl and Carbamate Modifications
- Example: tert-Butyl (3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)propyl)carbamate (). Molecular Formula: C₂₀H₃₂BNO₆S. Key Differences: Sulfonyl groups improve electrophilicity and stability under acidic conditions, whereas carbamates act as protective groups for amines, enabling controlled deprotection in multi-step syntheses .
Physicochemical Properties
Biological Activity
The compound 1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]azepane is a boron-containing organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a unique structure characterized by the presence of a tetramethyl-1,3,2-dioxaborolane moiety attached to an azepane ring. The molecular formula is .
Biological Activity Overview
Research indicates that compounds with boron-containing groups can exhibit diverse biological activities, including anticancer properties, enzyme inhibition, and effects on cellular signaling pathways. The specific biological activities of 1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]azepane are summarized below.
Anticancer Activity
Several studies have investigated the anticancer potential of boron-containing compounds. For instance:
- Mechanism of Action : Boron compounds can induce apoptosis in cancer cells by disrupting cellular signaling pathways. They may also enhance the efficacy of traditional chemotherapeutics through synergistic effects.
- Case Study : A recent study demonstrated that a related compound significantly inhibited the growth of liver cancer cells while sparing healthy cells at concentrations as low as 10 µM . This suggests a selective toxicity profile that is advantageous for therapeutic applications.
Enzyme Inhibition
Boronic acids are known to inhibit serine and cysteine proteases. The dioxaborolane structure may contribute to this activity:
- Research Findings : Inhibition studies have shown that derivatives of boronic acids can effectively inhibit proteolytic enzymes involved in cancer progression and metastasis . This property may extend to 1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]azepane.
Data Table: Summary of Biological Activities
The mechanisms through which 1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]azepane exerts its biological effects are still under investigation. However, several hypotheses have emerged:
- Boron Interaction with Biomolecules : Boron can interact with biomolecules such as proteins and nucleic acids. This interaction may alter their function or stability.
- Cell Signaling Modulation : Compounds containing boron have been shown to modulate signaling pathways crucial for cell survival and proliferation.
Q & A
Basic Research Questions
Q. How can the synthesis of 1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]azepane be optimized for Suzuki-Miyaura coupling reactions?
- Methodological Answer : Synthesis optimization involves selecting catalysts (e.g., Pd(PPh₃)₄), solvents (THF or dioxane), and temperature (80–100°C) to enhance coupling efficiency. Key steps include:
- Pre-activation of the boronate ester via base treatment (e.g., K₂CO₃) to improve electrophilicity.
- Monitoring reaction progress via TLC or HPLC to minimize side products like protodeboronation.
- Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve ≥95% purity, as demonstrated in analogous dioxaborolane syntheses .
Q. What analytical techniques are most reliable for structural characterization of this compound?
- Methodological Answer :
- NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm the azepane ring and boronate ester. For example, the ¹¹B NMR signal for the dioxaborolane group typically appears at δ ~30 ppm, while ¹H NMR reveals distinct resonances for the azepane’s methylene protons (δ 1.44–3.16 ppm) .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF can verify molecular weight (e.g., [M+H]⁺ expected at m/z 297.2).
- X-ray Crystallography : For crystalline derivatives, this resolves stereochemical ambiguities in the azepane-propyl-dioxaborolane linkage .
Q. How should researchers handle and store this compound to maintain stability?
- Methodological Answer :
- Store in amber glass bottles under inert gas (Ar/N₂) at 0–6°C to prevent hydrolysis of the dioxaborolane group.
- Avoid prolonged exposure to moisture; use anhydrous solvents (e.g., THF, DCM) during experiments.
- Monitor purity via periodic HPLC analysis (C18 column, acetonitrile/water gradient) to detect degradation .
Advanced Research Questions
Q. What mechanistic insights explain the hydrolytic instability of the dioxaborolane group under physiological conditions?
- Methodological Answer :
- Conduct kinetic studies in buffered solutions (pH 7.4, 37°C) using UV-Vis or ¹¹B NMR to track hydrolysis rates.
- Computational modeling (DFT or MD simulations) can identify vulnerable sites (e.g., boron-oxygen bonds) and predict stabilization strategies, such as steric shielding via azepane substituents .
- Compare hydrolysis rates with structurally similar compounds (e.g., azetidine analogs) to assess the azepane ring’s protective role .
Q. How does the azepane-propyl linker influence reactivity in cross-coupling vs. other amine-boronate esters?
- Methodological Answer :
- Perform comparative coupling reactions using azetidine or piperidine analogs (e.g., 1-[4-(dioxaborolane)phenyl]piperidine).
- Analyze reaction yields, turnover frequencies, and byproduct profiles to determine:
- The azepane’s flexibility enhances steric accessibility for transmetallation in Suzuki reactions.
- The propyl linker reduces electronic interference with the boron center, improving catalytic efficiency .
Q. What experimental designs are optimal for studying this compound’s pharmacokinetic (PK) properties?
- Methodological Answer :
- In Vitro Assays : Assess metabolic stability using liver microsomes (human/rat) and LC-MS/MS to quantify parent compound depletion.
- Plasma Protein Binding : Use equilibrium dialysis or ultrafiltration to measure unbound fraction.
- In Vivo PK : Administer via IV/oral routes in rodent models; collect plasma/tissue samples at timed intervals. The dioxaborolane’s hydrophobicity may enhance blood-brain barrier penetration, requiring CNS distribution analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
